molecular formula C6H13N B1585039 2-Propanamine, N-(1-methylethylidene)- CAS No. 3332-08-9

2-Propanamine, N-(1-methylethylidene)-

Cat. No.: B1585039
CAS No.: 3332-08-9
M. Wt: 99.17 g/mol
InChI Key: UCJOAMOXKLJGST-UHFFFAOYSA-N
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Description

2-Propanamine, N-(1-methylethylidene)-, also known by its chemical formula C₆H₁₃N , is an organic compound that belongs to the class of amines. It is characterized by the presence of an amine group attached to a propyl group, with an isopropylidene substituent. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamine, N-(1-methylethylidene)- typically involves the reaction of isopropylamine with acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Isopropylamine} + \text{Acetone} \rightarrow \text{2-Propanamine, N-(1-methylethylidene)-} ]

The reaction is usually conducted in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

In industrial settings, the production of 2-Propanamine, N-(1-methylethylidene)- is carried out on a larger scale using similar reaction conditions. The process involves the continuous mixing of reactants in a reactor, followed by purification steps to isolate the desired product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Propanamine, N-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group back to the amine group.

    Substitution: The compound can participate in substitution reactions where the isopropylidene group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the amine group.

Scientific Research Applications

2-Propanamine, N-(1-methylethylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanamine, N-(1-methylethylidene)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Propanamine: A primary amine with a similar structure but without the isopropylidene group.

    N,N-Dimethylpropanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

    Isopropylamine: A primary amine with an isopropyl group attached to the nitrogen atom.

Uniqueness

2-Propanamine, N-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-propan-2-ylpropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(2)7-6(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJOAMOXKLJGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186941
Record name 2-Propanamine, N-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3332-08-9
Record name 2-Propanamine, N-(1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, N-(1-methylethylidene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223095
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Record name 2-Propanamine, N-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (propan-2-yl)(propan-2-ylidene)amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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